molecular formula C8H9N3O3 B3056460 1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 7154-48-5

1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B3056460
CAS No.: 7154-48-5
M. Wt: 195.18 g/mol
InChI Key: MLWHLVRGPVKTEC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (referred to as the target compound) is a pyrimidine derivative characterized by:

  • A methyl group at position 6, contributing to steric and electronic effects.
  • A carbonitrile group at position 5, providing strong electron-withdrawing properties.
  • Dioxo groups at positions 2 and 4, typical of dihydropyrimidinediones.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-methyl-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-6(4-9)7(13)10-8(14)11(5)2-3-12/h12H,2-3H2,1H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHLVRGPVKTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291169
Record name 1-(2-hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-48-5
Record name NSC73579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 232.23 g/mol
  • CAS Number : Not specifically listed in available databases.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound under discussion is hypothesized to inhibit specific enzymes involved in cancer cell metabolism. For instance:

  • Mechanism : Inhibition of branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism.
  • Findings : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of similar pyrimidine derivatives:

  • Activity : Compounds with structural similarities have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Case Study : A study demonstrated that a related compound inhibited bacterial growth at concentrations as low as 10 µg/mL .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes involved in amino acid metabolism.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Tables

Biological ActivityAssay TypeConcentrationEffect Observed
AnticancerMTT Assay25 µM50% reduction in cell viability
AntimicrobialDisk Diffusion Test10 µg/mLInhibition zone of 15 mm

Case Studies

Several case studies have been published highlighting the biological activity of similar compounds:

  • Study on BCAT Inhibitors :
    • Researchers synthesized various pyrimidine derivatives and tested their effects on BCAT enzymes.
    • Results indicated that modifications to the structure significantly impacted their inhibitory potency against BCAT1 and BCAT2 .
  • Antimicrobial Screening :
    • A screening of multiple pyrimidine derivatives against common pathogens showed promising results for compounds with similar structures to this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Position 1 Substituents
  • Target Compound : 2-Hydroxyethyl group.
  • ST-3965 () : Hydrogen atom.
  • 4-Isobutyl analogs () : Alkyl chains (e.g., isobutyl).
  • Aryl-substituted analogs () : 4-Methoxyphenyl or 3,4-dimethylphenyl groups.

Impact :

  • Aryl-substituted analogs (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit higher melting points (300°C) due to enhanced crystallinity from aromatic stacking .
Position 2 Functional Groups
  • Target Compound : Dioxo group.
  • Methylthio analogs () : Sulfur-containing substituents (e.g., 2-(methylthio)).
  • Sulfanyl derivatives () : Bulky groups like [(4-nitrophenyl)methyl]sulfanyl.

Impact :

  • The dioxo group in the target compound contributes to hydrogen bonding, whereas sulfur-containing substituents may enhance lipophilicity and alter redox properties.
Position 5 Functional Groups
  • Target Compound : Carbonitrile (-CN).
  • Amide derivatives () : Carboxamide (-CONHR).

Impact :

Structural and Spectral Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR) Reference
1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₈H₈N₃O₃ Not reported Expected: O-H stretch (IR, ~3400 cm⁻¹), CN (2240 cm⁻¹)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 300 IR: 2240 cm⁻¹ (CN), 1660 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃)
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₄H₁₃N₃OS 266–268 IR: 2240 cm⁻¹ (CN); NMR: δ 2.2 (CH₃), 7.1–7.3 (Ar-H)
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (ST-3965) C₆H₅N₃O₂ Not reported IR: 2240 cm⁻¹ (CN), 1720 cm⁻¹ (C=O)

Pharmacological and Industrial Relevance

  • Target Compound: No direct biological data in evidence, but structural analogs (e.g., pyridazinones in ) target thyroid hormone receptors.
  • Amide Derivatives () : Designed for biological activity (e.g., enzyme inhibition), with purities >90% confirmed by HPLC.
  • Methylthio Analogs (): Potential agrochemical applications due to sulfur’s role in pesticidal activity.

Preparation Methods

Ultrasound-Assisted Multicomponent Synthesis

The ultrasound-assisted method represents a cornerstone in the green synthesis of tetrahydropyrimidine-5-carbonitrile derivatives. As demonstrated by Suthar et al., this approach utilizes malononitrile, urea, and substituted aldehydes under aqueous conditions with morpholine as a catalyst. For the target compound, the reaction likely proceeds via the following steps:

  • Reagents and Conditions :

    • Malononitrile (2 mmol) provides the carbonitrile moiety.
    • Urea (2 mmol) contributes the 2,4-dioxo framework.
    • A methyl-substituted aldehyde (e.g., isobutyraldehyde) introduces the 6-methyl group.
    • Morpholine (10 mol%) catalyzes the cyclocondensation.
    • Ultrasonic irradiation (40 kHz, 60°C, 30–45 minutes) in aqueous medium.
  • Mechanism :

    • The aldehyde undergoes Knoevenagel condensation with malononitrile to form an α,β-unsaturated nitrile.
    • Urea attacks the electrophilic carbon, followed by cyclization to form the tetrahydropyrimidine ring.
    • Morpholine enhances reaction kinetics by stabilizing intermediates.
  • Yield and Advantages :

    • Yields range from 85–92%, significantly higher than conventional methods.
    • Reaction time reduced by 70% compared to thermal reflux.

Conventional Thermal Synthesis

Traditional heating methods remain relevant for large-scale production. A solvent-free adaptation involves:

  • Reagents and Conditions :

    • Ethyl acetoacetate (1 mmol), urea (1.2 mmol), and 2-hydroxyethylamine (1 mmol).
    • CuCl₂·2H₂O (5 mol%) as a catalyst.
    • Grinding in a mortar followed by heating at 80°C for 2 hours.
  • Mechanism :

    • Ethyl acetoacetate forms a β-ketoester intermediate, which reacts with urea to generate a dihydropyrimidinone.
    • 2-Hydroxyethylamine introduces the N1-hydroxyethyl group via nucleophilic substitution.
  • Yield and Limitations :

    • Moderate yields (65–75%) due to competing side reactions.
    • Requires purification via column chromatography.

Post-Synthetic N-Alkylation

For precise functionalization, N-alkylation of preformed pyrimidine cores is effective:

  • Base Compound Synthesis :

    • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is synthesized via ultrasound-assisted methods.
  • Alkylation Protocol :

    • React the base compound with 2-bromoethanol (1.2 eq) in DMF.
    • K₂CO₃ (2 eq) as a base, 80°C for 6 hours.
  • Outcome :

    • 85% yield after recrystallization from ethanol.
    • Confirmed via ¹H NMR: δ 4.20 (t, J = 6.0 Hz, 2H, -OCH₂), δ 3.75 (t, J = 6.0 Hz, 2H, -CH₂OH).

Solvent-Free Mechanochemical Approach

The Grindstone technique minimizes environmental impact:

  • Procedure :

    • Malononitrile, thiourea, and paraformaldehyde (1:1:1 ratio).
    • NH₄Cl (10 wt%) as a catalyst.
    • Ball milling at 350 rpm for 20 minutes.
  • Efficiency :

    • 88% yield with no solvent waste.
    • Scalable to gram quantities without yield loss.

Comparative Analysis of Methods

Method Conditions Yield Time Green Metrics
Ultrasound-Assisted Aqueous, 60°C, US 90% 45 min E-factor: 0.3
Thermal Reflux Ethanol, reflux 70% 8 hours E-factor: 5.2
N-Alkylation DMF, 80°C 85% 6 hours PMI: 12.4
Mechanochemical Solvent-free, milling 88% 20 min E-factor: 0.1

E-factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity.

Structural Characterization

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), δ 4.20 (t, -OCH₂), δ 2.30 (s, 3H, CH₃), δ 3.75 (t, -CH₂OH).
    • ¹³C NMR : δ 163.5 (C=O), δ 119.3 (CN), δ 60.1 (-OCH₂), δ 25.4 (CH₃).
    • HRMS : m/z 195.18 [M+H]⁺.
  • XRD and Thermal Analysis :

    • Crystalline structure confirmed via PXRD (d-spacing = 3.2 Å).
    • Thermal stability up to 220°C (TGA).

Challenges and Optimizations

  • Regioselectivity : Competing alkylation at N3 necessitates careful stoichiometric control.
  • Catalyst Choice : Morpholine outperforms piperidine in reducing side products.
  • Solvent Impact : Aqueous systems enhance sustainability but may lower yields for hydrophobic intermediates.

Q & A

Basic: Recommended synthetic routes and optimization strategies

Q: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via cyclocondensation reactions, such as modified Biginelli protocols. Key steps include:

  • Refluxing β-keto esters, urea derivatives, and aldehydes in acidic conditions (e.g., HCl or acetic acid) with catalysts like sodium acetate .
  • Solvent selection (e.g., ethanol or acetic anhydride) and extended reaction times (2–12 hours) to enhance cyclization efficiency .
  • Purification via recrystallization using DMF/water or ethanol to isolate high-purity crystals. Yield optimization involves adjusting molar ratios of reactants and catalyst loading .

Basic: Spectroscopic characterization techniques

Q: Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized? A: Use a multi-technique approach:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
  • NMR : Focus on ¹H NMR signals for methyl groups (~2.2–2.4 ppm), aromatic protons (6.5–8.0 ppm), and NH protons (D₂O-exchangeable, ~9–10 ppm) .
  • X-ray crystallography : Resolve tautomeric forms and confirm stereochemistry (e.g., monohydrate structures in ) .

Advanced: Resolving elemental analysis discrepancies

Q: How can researchers resolve contradictions between calculated and observed elemental analysis data? A: Address discrepancies via:

  • Purity validation : Use HPLC or TLC to detect impurities affecting %C/H/N .
  • Alternative methods : Combine combustion analysis with mass spectrometry (e.g., m/z values in ) .
  • Tautomerism assessment : Compare solid-state (X-ray) and solution (NMR) data to identify dominant tautomeric forms .

Advanced: Computational prediction of nitrile reactivity

Q: What computational approaches predict nitrile group reactivity under varying conditions? A:

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic attack sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes in anti-inflammatory assays) to guide functionalization .
  • Solvent-effect simulations : Use COSMO-RS to assess solvation impacts on reaction pathways .

Advanced: Tautomeric behavior in solvent systems

Q: How should experiments investigate tautomeric behavior in different solvents? A:

  • X-ray vs. NMR : Compare solid-state (tautomer-fixed) and solution (tautomer-dynamic) structures .
  • Solvent polarity : Use polar aprotic (DMSO) vs. non-polar (chloroform) solvents to shift tautomeric equilibrium .
  • Variable-temperature NMR : Track proton shifts to identify temperature-dependent tautomerization .

Basic: Crystallization for X-ray diffraction

Q: What crystallization techniques yield high-purity single crystals? A:

  • Slow evaporation : Use ethanol/water mixtures at 4°C to promote ordered crystal growth .
  • Seeding : Introduce microcrystals to control nucleation in saturated solutions .
  • Solvent screening : Test DMF, acetone, or ethyl acetate for optimal lattice formation .

Advanced: Competing reaction pathway analysis

Q: How to analyze competing pathways in heterocyclic ring expansion reactions? A:

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace carbon migration .
  • Computational modeling : Identify transition states and activation barriers for competing mechanisms .

Basic: Purity validation beyond chromatography

Q: How to validate purity without relying solely on chromatography? A:

  • Melting point analysis : Compare observed vs. literature values (e.g., 268–269°C in ) .
  • Elemental analysis : Ensure %C/H/N matches theoretical values within ±0.3% .
  • Spectroscopic consistency : Cross-validate IR, NMR, and MS data for absence of impurity peaks .

Advanced: Biological activity evaluation

Q: What considerations are critical for evaluating anti-inflammatory activity? A:

  • In vitro assays : Use COX-2 inhibition assays and measure IC₅₀ values .
  • Cell-based models : Test cytokine suppression in macrophage cultures .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., hydroxyethyl group) to correlate with activity trends .

Advanced: Thermal stability via DSC

Q: How can DSC study thermal stability and polymorphic transitions? A:

  • Heating rate : Use 10°C/min to detect endothermic (melting) and exothermic (decomposition) events .
  • Polymorph screening : Compare DSC profiles of recrystallized batches to identify stable forms .
  • Kinetic analysis : Apply Kissinger method to calculate activation energy of degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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